(E)-3-(3,4-dimethoxyphenyl)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)prop-2-en-1-one
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Description
(E)-3-(3,4-dimethoxyphenyl)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C20H26N4O5S and its molecular weight is 434.51. The purity is usually 95%.
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Scientific Research Applications
Synthetic Pathways and Structural Analyses
The study of diazomethane and diazoethane addition to enantiopure compounds has been explored, showcasing the synthesis of pyrazolines with almost complete pi-facial selectivity. These compounds were then converted into cyclopropanes, highlighting a pathway to optically pure compounds through denitrogenation processes. This process has implications for synthesizing structurally complex molecules with potential biological activity (Cruz Cruz et al., 2009).
Furthermore, the synthesis of polymethoxylated-pyrazoline benzene sulfonamides and their evaluation for cytotoxic activities on tumor and non-tumor cell lines, as well as inhibitory effects on carbonic anhydrase isoenzymes, indicate a method for developing compounds with potential therapeutic applications. The study suggests that trimethoxy derivatives were more selective than dimethoxy derivatives, pointing towards the importance of molecular modifications in enhancing biological activity (Kucukoglu et al., 2016).
Potential in Biological Processes
Investigations into the annular tautomerism of NH-pyrazoles have provided insights into the structural behaviors of these compounds under different conditions. Such studies are crucial for understanding the chemical properties that may influence biological interactions, especially for molecules designed as therapeutic agents (Cornago et al., 2009).
Moreover, the exploration of sulfonyl-activated double bonds with diazomethane leading to pyrazolines and pyrazoles underlines the versatility of these compounds in synthesizing heterocyclic structures. This versatility is important for the development of novel drugs and materials with specific chemical and physical properties (Helder et al., 1973).
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O5S/c1-22-15-17(14-21-22)30(26,27)24-10-4-9-23(11-12-24)20(25)8-6-16-5-7-18(28-2)19(13-16)29-3/h5-8,13-15H,4,9-12H2,1-3H3/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZDGSVLSGKASY-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C=CC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)/C=C/C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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